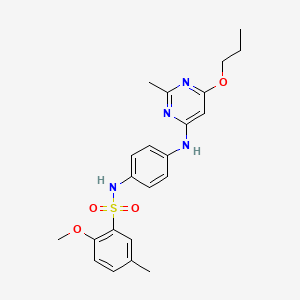

![molecular formula C15H14F6N4O2S B2423055 2-(trifluorometil)-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)bencenosulfonamida CAS No. 2034295-42-4](/img/structure/B2423055.png)

2-(trifluorometil)-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

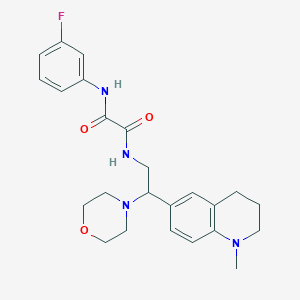

2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14F6N4O2S and its molecular weight is 428.35. The purity is usually 95%.

BenchChem offers high-quality 2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Además, el compuesto 22i exhibió una potente capacidad de inhibición de la quinasa c-Met a nivel nanomolar (IC50 = 48 nM) .

- Mostró una excelente selectividad sobre otras peptidasas selectivas para la prolina, una buena biodisponibilidad oral en especies preclínicas y eficacia en modelos animales .

- Esta transformación proporciona una ruta directa a valiosos derivados de 1,2,4-triazol multifuncionalizados .

Actividad Antitumoral

Inhibición de la Dipeptidil Peptidasa IV (DPP-IV)

Síntesis de 1,2,4-Triazoles sin Metales

Síntesis Tolerante a Grupos Funcionales

En resumen, este compuesto multifacético es prometedor en el tratamiento del cáncer, la inhibición enzimática y la química sintética. Sus diversas aplicaciones subrayan su importancia en la investigación científica y el descubrimiento de fármacos. 🌟

Mecanismo De Acción

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances the insulin response to meals, improving postprandial (after meal) blood glucose control .

Pharmacokinetics

The compound has been found to be orally active , indicating that it can be taken by mouth and absorbed through the gastrointestinal tract . It has shown excellent selectivity over other proline-selective peptidases, suggesting a low risk of off-target effects . The compound has demonstrated oral bioavailability in preclinical species, indicating that it is well absorbed and reaches systemic circulation .

Result of Action

The result of the compound’s action is a reduction in blood glucose levels . By enhancing the body’s insulin response to meals, it helps to control postprandial blood glucose levels, making it a potential treatment for type 2 diabetes .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in DPP-IV levels can influence the compound’s efficacy .

Propiedades

IUPAC Name |

2-(trifluoromethyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6N4O2S/c16-14(17,18)9-5-6-25-12(7-9)23-24-13(25)8-22-28(26,27)11-4-2-1-3-10(11)15(19,20)21/h1-4,9,22H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFLCWHUZSVJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)

![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2422974.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2422981.png)

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2422983.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2422984.png)

![2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2422986.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)